Corrosion Inhibition Efficiency on Steel in 1M H2SO4: Performance of 5-Heptyl Derivative Versus Ethyl, Propyl, Pentyl, Undecyl, and Tridecyl Analogs
A systematic study evaluated the corrosion inhibition efficiency of a homologous series of 2-amino-5-alkyl-1,3,4-thiadiazoles on steel immersed in 1M H2SO4 [1]. Among the six analogs tested (2-ethyl, 3-n-propyl, 5-n-pentyl, 7-n-heptyl, 11-n-undecyl, and 13-n-tridecyl), the 5-heptyl derivative demonstrated the highest inhibition efficiency, achieving 97% at a concentration of 0.5 mM, as measured by electrochemical impedance spectroscopy (EIS). This performance surpassed that of its shorter- and longer-chain counterparts, which exhibited efficiencies ranging from 83% to 95% under identical conditions [1].
| Evidence Dimension | Corrosion inhibition efficiency (IE%) on steel |
|---|---|
| Target Compound Data | 97% at 0.5 mM |
| Comparator Or Baseline | 2-ethyl (93%), 3-n-propyl (95%), 5-n-pentyl (96%), 11-n-undecyl (87%), 13-n-tridecyl (83%) all at 0.5 mM |
| Quantified Difference | Target compound exhibits 1-14 percentage points higher inhibition efficiency than comparators. |
| Conditions | Steel in 1M H2SO4 solution at 30°C, inhibitor concentration of 0.5 mM, measured via electrochemical impedance spectroscopy (EIS) [1]. |
Why This Matters
This data demonstrates that the 7-carbon heptyl chain length is optimal for corrosion inhibition in acidic media, providing a quantifiable performance advantage over both shorter and longer alkyl chain analogs, which is critical for selecting the most effective inhibitor for industrial acid pickling or oilfield acidizing processes.
- [1] Bentiss, F., Lebrini, M., Vezin, H., & Lagrenée, M. (2011). Influence of the alkyl chain length of 2-amino-5-alkyl-1,3,4-thiadiazole compounds on the corrosion inhibition of steel immersed in sulfuric acid solutions. Corrosion Science, 53(11), 3775-3782. DOI: 10.1016/j.corsci.2011.09.020 View Source
